What is the chemical structure and stereochemistry of D-Idose
What is the chemical structure and stereochemistry of D-Idose
An In-depth Technical Guide on the Chemical Structure and Stereochemistry of D-Idose
Introduction
D-Idose is a rare aldohexose monosaccharide, an epimer of D-glucose, that holds unique stereochemical properties making it a subject of interest in carbohydrate chemistry and drug development.[1] Although not abundant in nature, its oxidized form, L-iduronic acid, is a fundamental component of vital glycosaminoglycans (GAGs) such as dermatan sulfate and heparin, which are integral to various biological processes including cell signaling and coagulation.[1][2] This guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and synthesis of D-Idose.
Chemical Structure
D-Idose is a six-carbon sugar with the chemical formula C₆H₁₂O₆ and a molecular weight of approximately 180.16 g/mol .[1][3] As an aldohexose, its structure is characterized by an aldehyde group at the C1 position in its open-chain form and five hydroxyl groups.[1]
Linear (Open-Chain) Structure
In its linear form, D-Idose has four chiral centers (C2, C3, C4, and C5). The stereochemical configuration is defined by the arrangement of the hydroxyl groups along the carbon chain. The IUPAC name for D-Idose is (2S,3R,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal.[1][4] The structure is commonly represented using a Fischer projection, which illustrates the stereochemistry at each chiral center. As a "D" sugar, the hydroxyl group on the penultimate carbon (C5) is positioned on the right side in the Fischer projection.[5]
Fischer Projection of D-Idose:
Cyclic (Hemiacetal) Structure
In aqueous solutions, D-Idose exists in equilibrium between its open-chain form and cyclic hemiacetal structures.[1] The cyclization occurs when the hydroxyl group at C5 attacks the aldehyde carbon (C1), forming a six-membered ring known as a pyranose. This cyclization creates a new chiral center at C1, the anomeric carbon, resulting in two anomers: α-D-idopyranose and β-D-idopyranose. Less commonly, cyclization involving the C4 hydroxyl group can form a five-membered furanose ring.
Haworth Projections: The cyclic forms are often visualized using Haworth projections. In the α-anomer, the hydroxyl group on the anomeric carbon (C1) is positioned below the plane of the ring (trans to the CH₂OH group at C5).[6] In the β-anomer, the anomeric hydroxyl group is above the plane of the ring (cis to the CH₂OH group at C5).
Chair Conformations: The pyranose ring of D-Idose adopts a chair conformation. Due to its unique stereochemistry, D-Idose exhibits significant conformational flexibility.[7] Notably, one of the chair conformations of D-idopyranose is characterized by having most of its hydroxyl groups in axial positions, which is energetically less favorable compared to D-glucose where the substituents are predominantly equatorial.[8]
Stereochemistry
The stereochemistry of D-Idose is defined by the specific spatial arrangement of its atoms, particularly at its four chiral centers in the open-chain form (C2, C3, C4, C5).
-
D-Configuration: The "D" designation refers to the configuration at C5, where the hydroxyl group is on the right in the Fischer projection, analogous to D-glyceraldehyde.[5]
-
Epimeric Relationships: D-Idose is an epimer of several other aldohexoses, meaning it differs in configuration at only one chiral center:
-
Enantiomer: The enantiomer of D-Idose is L-Idose, which is its non-superimposable mirror image. L-Idose is a C5 epimer of D-glucose.[2][5]
Physicochemical Properties
The quantitative properties of D-Idose are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₆ | [1][3][4] |
| Molecular Weight | 180.156 g/mol | [1][3] |
| IUPAC Name | (2S,3R,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal | [1][4] |
| CAS Number | 5978-95-0 | [1][3][9] |
| Melting Point | 132 °C (from ethanol) | [1][2][10] |
| Boiling Point (Predicted) | 527.1 ± 50.0 °C | [1][9][11] |
| Density (Predicted) | 1.581 ± 0.06 g/cm³ | [1][9][11] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | [9][10] |
Experimental Protocols
D-Idose is a rare sugar and is often prepared via synthetic routes from more common monosaccharides.[5]
Synthesis of D-Idose from D-Galactose
A common method for synthesizing D-Idose involves the stereochemical inversion of specific hydroxyl groups of a readily available sugar like D-galactose.[1]
Methodology:
-
Protection of D-Galactose: D-Galactose is first converted to its methyl pyranoside. This derivative is then reacted with benzaldehyde and a catalyst (e.g., ZnCl₂) to form methyl 4,6-O-benzylidene-D-galactopyranoside, protecting the hydroxyl groups at C4 and C6.[1]
-
Tosylation: The remaining free hydroxyl groups at the C2 and C3 positions are subsequently tosylated using p-toluenesulfonyl chloride (TsCl) in pyridine.[1]
-
Epoxide Formation: The ditosylated compound is treated with a base, such as sodium methoxide (NaOMe), which leads to the formation of an epoxide ring between C2 and C3.[1]
-
Epoxide Opening: The epoxide ring is then opened via nucleophilic attack. For instance, using a hydride reagent like lithium aluminum hydride (LiAlH₄) results in the inversion of configuration at one of the carbon atoms, yielding the desired ido-configuration.[1]
-
Deprotection: In the final step, the benzylidene and methyl glycoside protecting groups are removed through acid hydrolysis to yield the final product, D-Idose.[1]
Visualizations
Logical Relationship Diagram
The following diagram illustrates the equilibrium between the linear and cyclic forms of D-Idose in solution.
Caption: Equilibrium of D-Idose between its linear and cyclic pyranose forms.
References
- 1. benchchem.com [benchchem.com]
- 2. Idose - Wikipedia [en.wikipedia.org]
- 3. D-Idose | C6H12O6 | CID 111123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-Idose [molecules.lyceejeanbart.fr]
- 5. D-Idose | 5978-95-0 | Benchchem [benchchem.com]
- 6. brainly.com [brainly.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. D-Idose|lookchem [lookchem.com]
- 10. D-IDOSE | 5978-95-0 [chemicalbook.com]
- 11. D-Idose | CAS#:5978-95-0 | Chemsrc [chemsrc.com]
